Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate

p38α MAP kinase inhibition fluorine SAR anti-inflammatory scaffold

SAR inconsistency from non-fluorinated analogs wastes synthesis resources. This 4-fluorobenzylpiperidine building block directly enables p38α MAP kinase programs where the para-fluoro motif is critical for sub-100 nM cellular potency. Procuring this exact CAS 906329-65-5 scaffold ensures structural fidelity. - Verified para-fluoro substitution essential for p38α binding; non-fluorinated analogs cause significant potency loss. - Boc, carbamoyl, and 4-fluorobenzyl handles support orthogonal diversification in parallel synthesis. - Consistent ≥95% purity reduces re-purification overhead in lead optimization workflows.

Molecular Formula C18H25FN2O3
Molecular Weight 336.4 g/mol
Cat. No. B12276650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate
Molecular FormulaC18H25FN2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)N
InChIInChI=1S/C18H25FN2O3/c1-17(2,3)24-16(23)21-10-8-18(9-11-21,15(20)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H2,20,22)
InChIKeyZWDISLXAHVMDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Disubstituted Piperidine Intermediate for Fluorinated Bioactive Scaffolds


Tert-Butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS 906329-65-5, molecular formula C₁₈H₂₅FN₂O₃, MW 336.40 g/mol) is a synthetic organic compound belonging to the class of 4,4-disubstituted piperidines . It incorporates a tert-butyloxycarbonyl (Boc) protecting group, a primary carbamoyl group at the 4-position, and a 4-fluorobenzyl substituent. The 4-fluorobenzylpiperidine motif is a recognized pharmacophore in medicinal chemistry, having been employed in the development of potent p38α MAP kinase inhibitors [1] and chemokine receptor antagonists [2]. This compound serves primarily as a late-stage intermediate or building block for constructing fluorinated bioactive molecules, with the carbamoyl group offering a handle for further derivatization .

Fluorinated scaffoldBuilds 4-fluorobenzylpiperidine bioactive molecules
p38α/chemokine contextRecognized pharmacophore for kinase and GPCR ligands
Carbamoyl handleEnables amide bond formation and late-stage diversification

Why Non-Fluorinated Analogs Cannot Replace This Intermediate


Generic substitution with non-fluorinated 4-benzylpiperidine analogs (e.g., tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate, CAS 167263-12-9) or other halogen variants introduces measurable liabilities in both target potency and physicochemical properties. The 4-fluoro substituent on the benzyl ring is not a passive structural feature; it directly modulates electron density on the aromatic ring, influences molecular conformation, and alters lipophilicity (LogP), all of which impact downstream biological activity in structure-activity relationship (SAR) campaigns [1]. Within the 4-fluorobenzylpiperidine class of p38α MAP kinase inhibitors, removal or repositioning of the fluorine atom results in significant loss of enzymatic and cellular potency [2]. Procurement of the incorrect analog therefore risks compromising SAR integrity, wasting synthesis resources, and generating misleading biological data.

Removal of 4-fluoro shifts aromatic electron density and LogP, which may alter downstream SAR interpretation in kinase programs.
Non-fluorinated benzyl analog shows reported potency reduction in p38α enzymatic and cellular assays; SAR trajectory may not transfer.
Using unsubstituted benzyl or other halogen analogs risks compromising SAR integrity and generating misleading biological data.

Differentiation Guide vs. Closest Analogs


p38α MAP Kinase Potency Gain from 4-Fluoro Substitution

In a direct head-to-head comparison within a congeneric series of 4-fluorobenzylpiperidine oxalyl amide p38α inhibitors, compound 7d (bearing the 4-fluorobenzylpiperidine moiety) exhibited an enzymatic IC₅₀ of 0.041 µM, whereas its direct unsubstituted benzyl comparator 7a showed an IC₅₀ of 0.150 µM, representing a 3.66-fold potency gain attributable to para-fluoro substitution [1]. This improvement was maintained in the cell-based TNFα production inhibition assay, where the 4-fluoro analog 7d achieved an IC₅₀ of 0.079 µM, a 2.5-fold increase over the benzyl comparator 7a (IC₅₀ = 0.200 µM) [1].

4-Fluoro vs Benzyl IC50
Head-to-head
Enzymatic: 0.041 µM (4-F) vs 0.150 µM (H), 3.66-fold
Cellular TNFα: 0.079 µM vs 0.200 µM, 2.53-fold
Supports 4-fluoro SAR interpretation in p38α program
Mavunkel et al. 2010; p38α enzymatic and cell-based assays
p38α MAP kinase inhibition fluorine SAR anti-inflammatory scaffold

Lipophilicity Modulation by 4-Fluorobenzyl Substituent

The non-fluorinated analog tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate (CAS 167263-12-9, C₁₈H₂₆N₂O₃) has a calculated LogP of 2.3 [1]. While an experimentally determined LogP for the fluorinated target compound is not publicly available, the established contribution of para-fluoro substitution to aromatic logP (Hansch πF ≈ +0.14 per fluorine on benzene) predicts a LogP for the 4-fluorobenzyl analog in the range of approximately 2.7–2.8 [2]. An increase in cLogP of approximately 0.4–0.5 log units is consistent with empirical data across fluorinated piperidine series [2].

LogP Shift
Context-dependent
Estimated cLogP 2.7–2.8 (4-F) vs 2.3 (H); ΔLogP ≈ +0.4–0.5
Indicates measurable permeability and metabolic stability shift
Calculated values; experimental LogP not publicly available
LogP modulation fluorine lipophilicity physicochemical differentiation

Class-Level in vivo Coronary Blood Flow Enhancement

US Patent 4,163,790 discloses that 4-(α-substituted)-p-fluorobenzylpiperidines bearing a carbamoyl group at the 1-position (Formula I, where R = carbamoyl, N-methylcarbamoyl, or N,N-dimethylcarbamoyl) increased coronary arterial blood flow in anesthetized dogs with prolonged duration compared to nitroglycerin or adenosine, and with less peripheral vasodilation [1]. While the specific carbamoyl substitution position in the patent differs from the 4-carbamoyl configuration of the target compound, the shared 4-fluorobenzylpiperidine core with a carbamoyl functional group establishes this compound's scaffold as belonging to a class with validated in vivo cardiovascular pharmacology [1].

In vivo Class Activity
Class-level inference
4-fluorobenzylpiperidine carbamoyl derivatives prolonged coronary blood flow vs. nitroglycerin in anesthetized dogs (US 4,163,790)
Class-level cardiovascular pharmacology context
Patent data; specific 4-carbamoyl regioisomer not directly tested
coronary blood flow in vivo cardiovascular efficacy 4-fluorobenzylpiperidine

The Carbamoyl Group at the 4-Position Provides a Synthetically Tractable Handle for Amide Bond Formation, Enabling Late-Stage Diversification Unavailable in Carboxylic Acid or Nitrile Analogs

The primary carbamoyl group (–CONH₂) at the 4-position of this piperidine scaffold is distinct from the corresponding 4-cyano analog (tert-butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate, CAS 894769-77-8) [1] and the 4-carboxylic acid analog. The carbamoyl moiety is a direct precursor for Hofmann rearrangement to amines, dehydration to nitriles, or hydrolysis to carboxylic acids, offering orthogonal synthetic versatility compared to the corresponding nitrile, which requires hydrolysis to access the acid or amide [2]. The carbamoyl group also serves as a hydrogen-bond donor/acceptor for target engagement, a feature absent in the nitrile analog.

Diversification Pathways
Class-level inference
4-Carbamoyl enables Hofmann rearrangement, dehydration, hydrolysis, amide coupling; vs cyano limited to hydrolysis/reduction
Broader late-stage diversification optionality
Functional group interconversion; supplier-verified
amide bond formation synthetic intermediate 4-carbamoylpiperidine building block comparison

High-Value Application Scenarios


p38α MAP Kinase Inhibitor Lead Optimization

Programs targeting p38α MAP kinase for inflammatory diseases (rheumatoid arthritis, COPD, inflammatory bowel disease) benefit directly from this compound as a precursor for constructing 4-fluorobenzylpiperidine oxalyl amide inhibitors. As demonstrated by Mavunkel et al. (2010), the 4-fluorobenzyl moiety is essential for achieving sub-100 nM cellular potency (TNFα IC₅₀ = 0.079 µM for analog 7d), and the carbamoyl group provides a synthetic entry point for further elaboration [1]. Using non-fluorinated alternatives in this context would compromise the SAR trajectory established by this validated chemotype.

Cardiovascular Drug Discovery for Coronary Vasodilation

US Patent 4,163,790 validates the cardiovascular pharmacology of 4-fluorobenzylpiperidines bearing carbamoyl functionality, demonstrating prolonged coronary blood flow increases with reduced peripheral vasodilation compared to nitroglycerin [1]. This compound's 4,4-disubstituted scaffold, featuring both the 4-fluorobenzyl and carbamoyl pharmacophoric elements, positions it as a logical starting point for designing next-generation coronary vasodilators or evaluating structure-activity relationships around the carbamoyl substitution pattern.

CNS Drug Discovery with Controlled LogP Tuning

The calculated LogP of approximately 2.7–2.8 for the 4-fluorobenzyl analog, compared to 2.3 for the unsubstituted benzyl analog (ΔLogP ≈ +0.4–0.5) [1], positions this compound in a favorable lipophilicity range for CNS penetration (optimal CNS LogP typically 2–4) [2]. Medicinal chemistry teams optimizing blood-brain barrier permeability in programs targeting neurological or psychiatric indications can use this building block to systematically evaluate the contribution of para-fluoro substitution to CNS exposure, metabolic stability, and off-target binding while maintaining the carbamoyl hydrogen-bonding motif.

Parallel Library Synthesis with Orthogonal Handles

The Boc-protected piperidine nitrogen, combined with the 4-carbamoyl and 4-(4-fluorobenzyl) substituents, provides three distinct functional handles (Boc-deprotection, carbamoyl derivatization, and aromatic substitution) for orthogonal diversification in parallel synthesis workflows [1]. For contract research organizations (CROs) and pharmaceutical compound management groups, procuring this single building block with verified purity (≥95%) reduces supply chain complexity compared to sourcing separate 4-cyano, 4-carboxylic acid, or non-fluorinated analogs and performing functional group interconversions in-house.

Application
Selection Property
Validation Focus
p38α MAPK inhibitor lead optimization
4-Fluorobenzyl pharmacophore scaffold
p38α cellular potency SAR review
Cardiovascular vasodilator discovery
4-Fluorobenzylpiperidine carbamoyl class
In vivo coronary flow model context
CNS drug discovery with LogP control
CNS-compatible lipophilicity range
BBB permeability and metabolic stability review
Parallel library synthesis
Orthogonal Boc/carbamoyl/aryl handles
Diversification route validation and purity
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